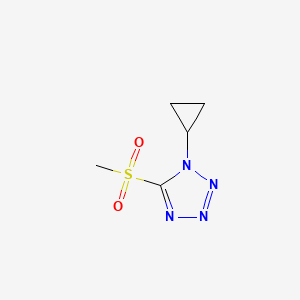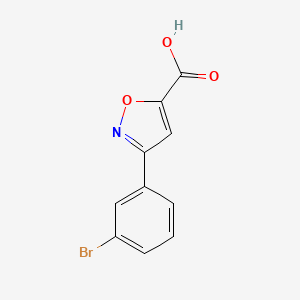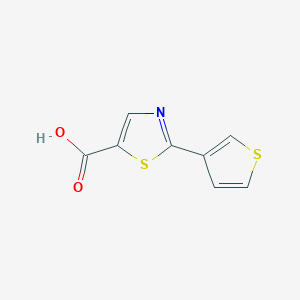
2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
“2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” is likely to be characterized by the presence of a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction .Scientific Research Applications
Corrosion Inhibition
Thiazole-based derivatives, including those related to 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid, have been explored as potential corrosion inhibitors for mild steel. Studies suggest these compounds show promising inhibition efficiency, acting as both anodic and cathodic inhibitors, and are effective in protecting steel surfaces (Chaitra, Mohana, & Tandon, 2016).
Photovoltaic Applications
In the field of solar energy, novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge have been synthesized. These compounds demonstrate improved light-harvesting capabilities and photovoltaic performance, contributing to the development of more efficient dye-sensitized solar cells (Han et al., 2015).
Antimicrobial and Antifungal Properties
Some thiazole derivatives have shown promising antimicrobial and antifungal properties. For instance, certain thiophene-containing compounds have been identified as potential antibacterial and antifungal agents, particularly against gram-negative bacteria like E. coli and some fungi (Mabkhot et al., 2017).
Anticancer Properties
Several thiazole and thiophene derivatives exhibit significant anticancer activity. These compounds have been evaluated for their in vitro anticancer properties and have shown inhibitory effects on various cancer cell lines, highlighting their potential as therapeutic agents (Gouda & Abu‐Hashem, 2011).
Electrochromic Materials
Compounds derived from thiophene have been used to create electrochromic materials. These materials have potential applications in electrochromic devices due to their fast switching time and reasonable optical contrast (Hu et al., 2019).
Luminescence Sensitization
Thiophenyl-derivatized compounds have been explored for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies are significant in the development of luminescent materials with potential applications in lighting and display technologies (Viswanathan & Bettencourt-Dias, 2006).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields.
properties
IUPAC Name |
2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZDKHKEXMWAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



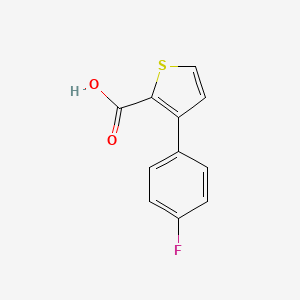
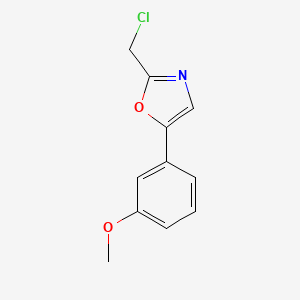
![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
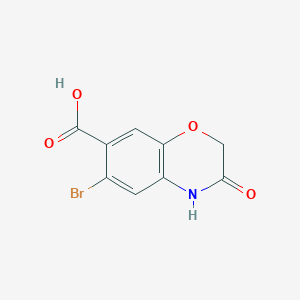
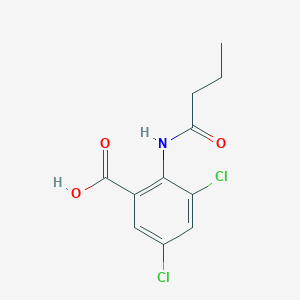
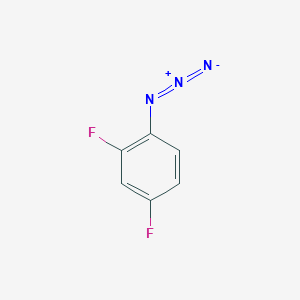
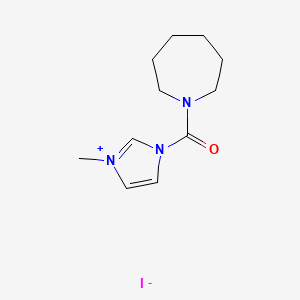
![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)
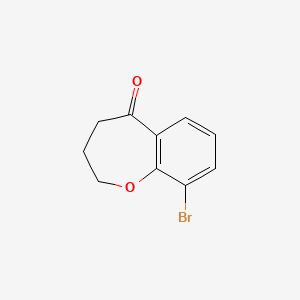
![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
